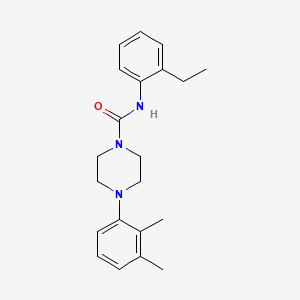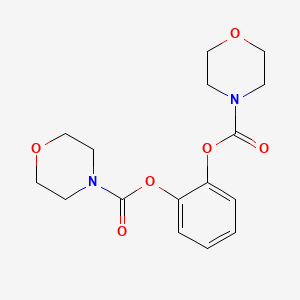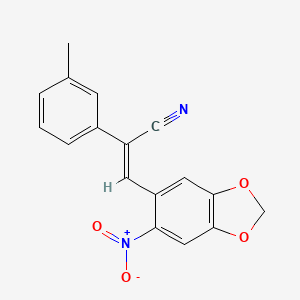
N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide, also known as CSPC, is a chemical compound that has been widely studied for its potential applications in the field of medicine. CSPC is a piperazine derivative that has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.
Mechanism of Action
The exact mechanism of action of N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of neurotransmitters in the brain, such as serotonin and dopamine. N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has also been found to interact with various ion channels and receptors in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been found to possess a wide range of biochemical and physiological effects. It has been shown to exhibit analgesic effects by reducing the perception of pain in animal models. N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has also been found to possess anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been shown to exhibit anticonvulsant effects by reducing the frequency and duration of seizures in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide in lab experiments is its wide range of pharmacological properties. This makes it a promising candidate for various research studies. However, one of the main limitations of using N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is its potential toxicity. It has been found to exhibit dose-dependent toxicity in animal models, which may limit its use in certain research studies.
Future Directions
There are several future directions for research on N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide. One possible direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another possible direction is to explore its potential use as an analgesic and anti-inflammatory agent. Further studies are also needed to better understand the mechanism of action of N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide and its potential toxicity in humans.
In conclusion, N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is a promising chemical compound that has been extensively studied for its potential applications in the field of medicine. Its wide range of pharmacological properties makes it a promising candidate for various research studies. However, further studies are needed to better understand its mechanism of action and potential toxicity in humans.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide involves the reaction of 2-chlorobenzoic acid with piperazine in the presence of a coupling agent, followed by the addition of phenylsulfonyl chloride. The resulting product is then purified through recrystallization to obtain pure N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide.
Scientific Research Applications
N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant effects. N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
4-(benzenesulfonyl)-N-(2-chlorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c18-15-8-4-5-9-16(15)19-17(22)20-10-12-21(13-11-20)25(23,24)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYMURLCTUPQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzenesulfonyl)-N-(2-chlorophenyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5304185.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-4-methoxy-5,6,7,8-tetrahydro-1-naphthalenesulfonamide hydrochloride](/img/structure/B5304193.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-ethylphenyl)urea](/img/structure/B5304200.png)



![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5304247.png)
![N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5304254.png)
![2-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5304272.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-pyrimidin-2-yloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5304277.png)
![4-ethyl-5-({1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5304281.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5304282.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5304290.png)
![1-ethyl-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5304303.png)